![molecular formula C32H33N5O4 B11437675 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11437675.png)
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C32H33N5O4 and its molecular weight is 551.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacterial strains.
Key Findings:
- Antibacterial Efficacy : Research indicates that several quinazoline-2,4(1H,3H)-dione derivatives exhibit promising antibacterial activity. For instance, compounds derived from this scaffold demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with some derivatives surpassing the efficacy of standard antibiotics like ampicillin and ciprofloxacin .
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
15 | Staphylococcus aureus | 12 | 80 |
14a | Candida albicans | 13 | 70 |
13 | Escherichia coli | 11 | 75 |
Anticancer Activity
The anticancer properties of quinazoline derivatives have garnered attention due to their ability to inhibit key molecular targets involved in cancer cell proliferation.
- Targeting Kinases : Some derivatives have shown dual inhibitory effects on tyrosine kinases such as EGFR and BRAF V600E. Notably, compounds with specific substitutions at the N-3 position of the quinazoline moiety exhibited enhanced antiproliferative activity in various cancer cell lines .
Case Studies:
- Compound 18 : Exhibited a GI50 value comparable to Doxorubicin in inhibiting cancer cell proliferation across multiple lines, showcasing its potential as a robust anticancer agent .
- Molecular Docking Studies : These studies revealed that certain derivatives bind effectively to the ATP-binding site of kinases, suggesting a mechanism for their anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is significantly influenced by their structural modifications. For example:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization processes. The structure is characterized by a quinazoline core substituted with various functional groups that enhance its biological activity. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to confirm the structure of synthesized compounds .
Antimicrobial Properties
Recent studies have identified derivatives of quinazoline-2,4(1H,3H)-dione as promising candidates for antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Activity Against Gram-positive | Activity Against Gram-negative | Mechanism of Action |
---|---|---|---|
Compound 13 | Moderate | Moderate | Inhibition of gyrase |
Compound 15 | Broad spectrum | Broad spectrum | Inhibition of topoisomerase IV |
Anticancer Activity
In addition to antimicrobial properties, quinazoline derivatives have been investigated for their anticancer potential. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their role as potential chemotherapeutic agents. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study 1: Antibacterial Activity
A series of quinazoline derivatives were evaluated for their antibacterial activity using the agar well diffusion method. Among the tested compounds, those with specific substitutions at the 1 and 3 positions on the quinazoline ring exhibited enhanced antibacterial properties compared to standard antibiotics .
Case Study 2: Anticancer Efficacy
Research has shown that specific derivatives of quinazoline can inhibit the growth of breast cancer cells through mechanisms involving apoptosis. In vitro studies indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .
Properties
Molecular Formula |
C32H33N5O4 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C32H33N5O4/c38-29(35-16-14-24-8-4-5-9-25(24)22-35)15-17-36-31(40)27-12-6-7-13-28(27)37(32(36)41)23-30(39)34-20-18-33(19-21-34)26-10-2-1-3-11-26/h1-13H,14-23H2 |
InChI Key |
NUUSRIWTROWPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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